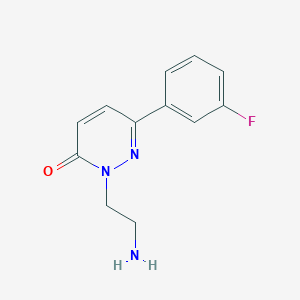

2-(2-Amino-ethyl)-6-(3-fluoro-phenyl)-2H-pyridazin-3-one

Description

Properties

IUPAC Name |

2-(2-aminoethyl)-6-(3-fluorophenyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O/c13-10-3-1-2-9(8-10)11-4-5-12(17)16(15-11)7-6-14/h1-5,8H,6-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFUFZSBCWWRDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN(C(=O)C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Classification

2-(2-Amino-ethyl)-6-(3-fluoro-phenyl)-2H-pyridazin-3-one is a member of the pyridazinone class, characterized by a six-membered heterocyclic structure containing two adjacent nitrogen atoms. This compound features a 3-fluorophenyl group and an aminoethyl substituent, which are significant for its potential biological activities. Pyridazinones have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that modifications at specific positions of the pyridazinone scaffold can enhance receptor activity, highlighting the importance of structure-activity relationships (SAR) in drug design. The compound's functional groups enable it to modulate biological pathways effectively.

Pharmacological Effects

- Antimicrobial Activity : Studies have demonstrated that pyridazinones exhibit significant antimicrobial properties. The presence of the 3-fluorophenyl group in this compound may enhance its efficacy against certain bacterial strains.

- Anti-inflammatory Properties : Compounds within this class have been shown to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.

- Anticancer Potential : The compound's ability to affect cell proliferation has been explored in various cancer models. Preliminary studies suggest that it may inhibit tumor growth by interfering with specific signaling pathways.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H14F N3O |

| Molecular Weight | 227.26 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Case Studies

- Study on Antimicrobial Activity : A recent investigation assessed the antimicrobial efficacy of several pyridazinones, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth, suggesting potential therapeutic applications in treating infections.

- Anti-inflammatory Effects in Animal Models : In vivo studies demonstrated that administration of this compound resulted in a significant decrease in inflammatory markers in animal models of arthritis. The mechanism was linked to the inhibition of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

- Evaluation of Anticancer Activity : In vitro assays conducted on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. Further analysis suggested that it may induce apoptosis through mitochondrial pathways, warranting further investigation into its anticancer mechanisms.

Research Findings

Recent studies emphasize the importance of structural modifications in enhancing the biological activity of pyridazinones:

- Structure-Activity Relationships (SAR) : Modifications at positions 4 and 6 on the pyridazinone scaffold significantly influence receptor binding affinity and biological activity. This highlights the potential for rational drug design based on SAR principles.

- Spectroscopic Analysis : Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structural integrity and monitor reactions involving this compound during synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazinone Core

Aminoethyl Side Chain Modifications

- 6-(3-Amino-phenyl)-2H-pyridazin-3-one (CAS 24912-36-5): Lacks the aminoethyl group at position 2, instead having a phenyl ring with a meta-amino substituent. This reduces solubility compared to the target compound due to the absence of the polar aminoethyl moiety .

Phenyl Ring Substitutions

Physicochemical Properties

| Compound | logD7.4 | Water Solubility (mg/mL) | Key Structural Features |

|---|---|---|---|

| Target Compound | ~2.5* | Moderate (~0.1–1) | 2-Aminoethyl, 3-fluoro-phenyl |

| 18F-BCPP-EF (PET probe) | 3.03 | Low (<0.01) | tert-Butyl, chloro, fluoroethoxy |

| 6-(3-Amino-phenyl)-2H-pyridazin-3-one | ~1.8 | High (>10) | Meta-aminophenyl, no aminoethyl |

| 6-Chloro-2-(2-dimethylamino-ethyl) | ~3.5 | Low (<0.1) | Dimethylaminoethyl, chloro |

*Estimated based on analogous compounds.

Key Observations:

- The 2-aminoethyl group in the target compound enhances water solubility compared to dimethylamino or tert-butyl substituents .

- Fluorine at the phenyl ring’s meta position balances electronic effects and steric bulk, optimizing receptor interactions compared to para-fluoro derivatives .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2-Amino-ethyl)-6-(3-fluoro-phenyl)-2H-pyridazin-3-one typically involves:

- Preparation of a fluorinated aromatic keto acid intermediate.

- Cyclization with hydrazine derivatives to form the pyridazinone core.

- Functionalization of the pyridazinone ring to introduce the 2-(2-amino-ethyl) substituent.

This approach is consistent with established methods for pyridazin-3-one derivatives and fluorinated aromatic compounds.

Preparation of Fluorinated Aromatic Keto Acid Intermediate

A key starting material is 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid, synthesized via Friedel-Crafts acylation:

-

- 2-Fluoroanisole (0.25 mol)

- Succinic anhydride (0.25 mol)

- Aluminum chloride (0.275 mol) as Lewis acid catalyst

- Carbon disulphide as solvent

- Reflux at 40–50 °C for 4 hours

Work-up:

The reaction mixture is cooled and poured onto ice water to precipitate the product, which is then collected and recrystallized from water.

Formation of 6-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone

The keto acid intermediate undergoes cyclization with hydrazine hydrate:

-

- 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid (0.01 mol)

- Hydrazine hydrate (0.015 mol, 55%)

- Ethanol solvent (30 mL)

- Reflux for 4 hours

Work-up:

The reaction mixture is cooled, and the precipitated pyridazinone is filtered, dried, and recrystallized from ethanol.

Introduction of the 2-(2-Amino-ethyl) Side Chain

The 2-(2-amino-ethyl) substituent can be introduced via alkylation of the pyridazinone ring:

-

- React 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone with ethyl 3-bromo-acetate in the presence of potassium carbonate in acetone.

- Reflux overnight to form the ester intermediate.

- Purify by recrystallization from ethanol.

Alternative and Supporting Synthetic Routes

Other synthetic methodologies reported for pyridazin-3-one derivatives that can be adapted or related include:

Condensation of 3-oxo-2-arylhydrazonopropanals with active methylene compounds in acetic anhydride to form pyridazin-3-one derivatives with various substituents. This method involves:

- Formation of an alkylidene intermediate followed by cyclization and elimination of water molecules.

- High yields and selectivity for pyridazin-3-ones without formation of side products under controlled conditions.

Multicomponent reactions using arenes, cyclic anhydrides, and arylhydrazines in the presence of ionic liquid catalysts for rapid synthesis of pyridazinones.

Domino hydrohydrazination and condensation reactions involving phenylhydrazine and alkynoic acids catalyzed by ZnCl2 to yield pyridazinones in one-pot processes.

These methods provide versatile frameworks for synthesizing pyridazinone derivatives with different aryl and alkyl substituents, including fluorinated phenyl groups.

Summary Data Table of Key Preparation Steps

Analytical Characterization and Confirmation

- The structures of intermediates and final products are confirmed by:

- NMR Spectroscopy (1H, 13C) : Chemical shifts correspond to expected aromatic, pyridazinone, and aminoethyl protons.

- Mass Spectrometry : Molecular ion peaks consistent with calculated molecular weights.

- Melting Point Analysis : Consistent with literature values.

- IR Spectroscopy : Characteristic carbonyl and NH stretching bands.

- X-ray crystallography has been used in related pyridazinone derivatives to confirm ring formation and substitution patterns.

Q & A

Q. How to address crystallography challenges when the compound resists crystallization?

- Methodology :

- Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize lattice formation.

- Vapor diffusion : Use sitting-drop vapor diffusion with PEG-based precipitants.

- Powder XRD : Pair with solid-state NMR if single crystals remain elusive .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.